Orthotelluric acid

Vue d'ensemble

Description

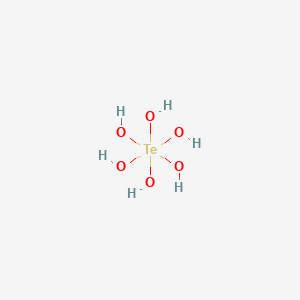

Orthotelluric acid (OTA) is a naturally occurring organic compound and a member of the tellurium family of compounds. It is a white, crystalline solid that is soluble in water, alcohol, and ether. OTA has a wide range of applications in both scientific research and industrial applications. OTA is used in the synthesis of various compounds, including those used in the pharmaceutical industry, and it is also used as an oxidizing agent in the production of plastics and rubber. OTA has been studied extensively for its biochemical and physiological effects, as well as its potential applications in the lab.

Applications De Recherche Scientifique

1. Electrolytic Deposition

Orthotelluric acid (H6TeO6) has been investigated for its use in the preparation of stable manganese electrolyte with Te(VI) additive. The research found that H6TeO6 does not muddle the manganese electrolyte at pH < 3.7 and is obtained from sodium tellurate solution during its acidification with concentrated sulphuric acid. Its influence on cathode polarization in manganese electrolyte and its role in electrodeposition processes were significant, particularly in the context of manganese coatings electrodeposition where it helped achieve a current efficiency of 35% and tellurium incorporation in coatings of 0.85% (Galvanauskaitė, Griškonis, & Sulcius, 2016).

2. Antioxidant Characteristics

This compound has been used to significantly improve the antioxidant characteristics of materials, as seen in a study where an octyltelluro group ortho to the phenolic moiety in 3-tert-butyl-4-hydroxyanisole (BHA) enhanced its antioxidant properties. This organotellurium compound was found to be regenerable and more efficient in quenching peroxyl radicals than α-tocopherol, suggesting its potential as a privileged structure for phenolic antioxidants (Johansson et al., 2010).

3. Proton Transport Modeling

In a computational study, this compound was investigated along with orthoperiodic acids and their salts for proton transport modeling. Quantum-chemical calculations provided insights into the energetic favorability of salt · acid dimerization and the activation energies associated with proton transfer. This research contributes to the understanding of proton transport mechanisms in such compounds (Zyubina et al., 2003).

4. Nanomaterials Synthesis

This compound has been used in the hydrothermal reduction method for the fabrication of tellurium nanocrystals. The research demonstrated that varying the concentration of this compound led to changes in the morphology of the tellurium nanocrystals, transitioning from long nanorods to spherical nanoparticles. This finding has implications for the controlled synthesis of nanostructured materials (Yuan, Yin, & Nie, 2013).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Telluric acid is a weak acid that is dibasic, forming tellurate salts with strong bases and hydrogen tellurate salts with weaker bases or upon hydrolysis of tellurates in water . It is used as a source of tellurium in the synthesis of oxidation catalysts .

Mode of Action

Telluric acid interacts with its targets primarily through proton transfer, a common mechanism of action for many acids . The tellurium atom in Telluric acid also has the capacity to form bonds with other elements, allowing for a wide variety of chemical reactions .

Biochemical Pathways

Telluric acid has been found to influence several biochemical pathways. A study has shown that it can ameliorate endotoxemic kidney injury in mice, with involvement of TLR4, Nrf2, and PI3K/Akt signaling pathways . These pathways play crucial roles in inflammation, oxidative stress response, and cell survival, respectively .

Pharmacokinetics

It is known that telluric acid is a strong acid that fully ionizes in solution . Its solubility in water is 50.1 g/100 ml at 30 °C , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of Telluric acid’s action are largely dependent on its interaction with its targets and the biochemical pathways it affects. For instance, its influence on the TLR4, Nrf2, and PI3K/Akt signaling pathways can lead to reduced inflammation, enhanced oxidative stress response, and increased cell survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Telluric acid. Furthermore, increasing environmental pollution with tellurium has been linked to autoimmune, neurodegenerative, and oncological diseases .

Analyse Biochimique

Biochemical Properties

Orthotelluric acid plays a significant role in biochemical reactions due to its strong oxidizing ability. It can react with various substances, including metals and organic compounds. In biochemical contexts, this compound interacts with enzymes and proteins that are involved in oxidation-reduction reactions. For instance, it can oxidize thiol groups in proteins, leading to the formation of disulfide bonds, which are crucial for protein folding and stability . Additionally, this compound can interact with enzymes such as peroxidases, which utilize its oxidizing properties to catalyze the breakdown of hydrogen peroxide .

Cellular Effects

This compound influences various cellular processes due to its oxidative properties. It can affect cell signaling pathways by modifying the redox state of signaling molecules, thereby altering their activity. For example, this compound can oxidize cysteine residues in signaling proteins, leading to changes in their function and downstream signaling events. This compound can also impact gene expression by influencing transcription factors that are sensitive to redox changes . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes through oxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through oxidation-reduction reactions. It can bind to and oxidize thiol groups in proteins, leading to the formation of disulfide bonds. This oxidation can result in the activation or inhibition of enzyme activity, depending on the specific protein and context. This compound can also induce changes in gene expression by modifying transcription factors and other DNA-binding proteins through redox reactions . These molecular interactions highlight the compound’s role as a potent oxidizing agent in biochemical systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is stable in air at temperatures up to 100°C but can dehydrate to form polymetatelluric acid at higher temperatures . Over time, the compound may degrade, leading to a decrease in its oxidative capacity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, potentially leading to cellular damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can act as a mild oxidizing agent, influencing cellular processes without causing significant toxicity. At high doses, this compound can induce oxidative stress, leading to cellular damage and toxicity . Studies have shown that high doses of this compound can cause adverse effects such as inflammation, tissue damage, and disruption of normal cellular functions . It is crucial to determine the appropriate dosage to minimize toxic effects while harnessing the compound’s biochemical properties.

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation-reduction reactions. It interacts with enzymes such as peroxidases and oxidases, which utilize its oxidizing properties to catalyze various biochemical reactions . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes through oxidation. This can lead to changes in metabolite levels and overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to specific proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biochemical activity, as its localization determines the specific proteins and enzymes it interacts with.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular cellular compartments through targeting signals and post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with redox-sensitive proteins and enzymes . The subcellular localization of this compound is crucial for its role in modulating cellular processes and maintaining redox balance.

Propriétés

InChI |

InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXADMRZICBQPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Te](O)(O)(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6TeO6, H6O6Te | |

| Record name | telluric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Telluric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064887 | |

| Record name | Telluric acid (H6TeO6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Telluric(VI) acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7803-68-1 | |

| Record name | Telluric acid (H6TeO6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telluric(VI) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H6TeO6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Telluric acid (H6TeO6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthotelluric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE1KZR49WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

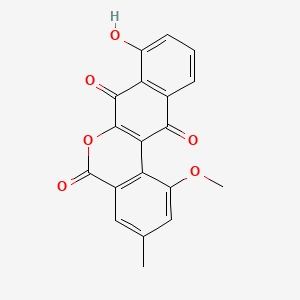

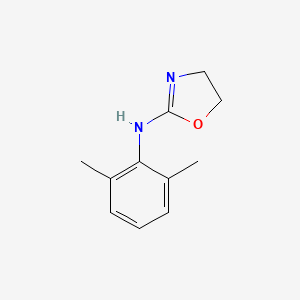

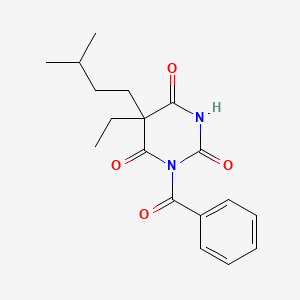

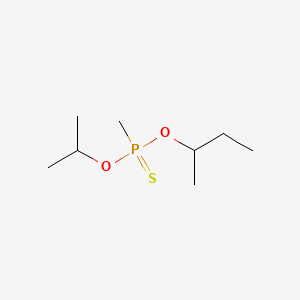

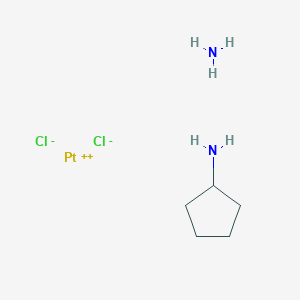

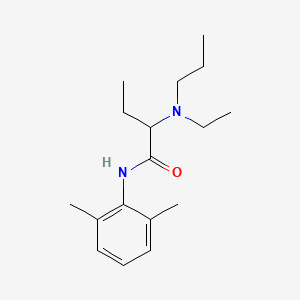

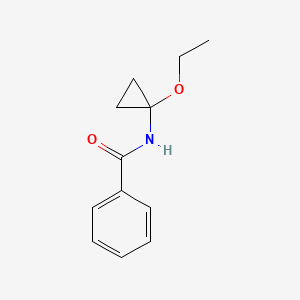

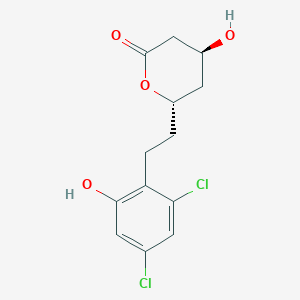

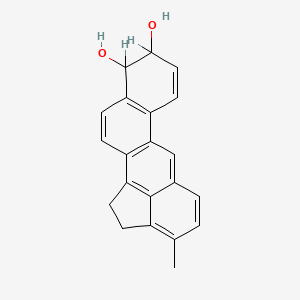

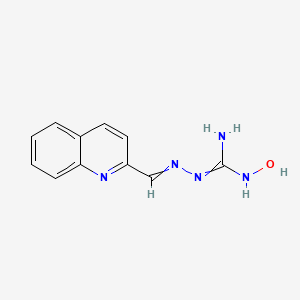

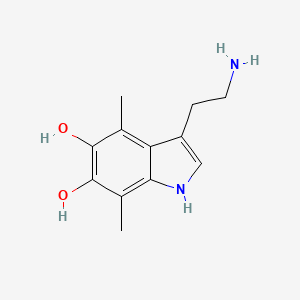

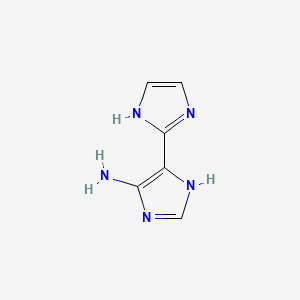

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.